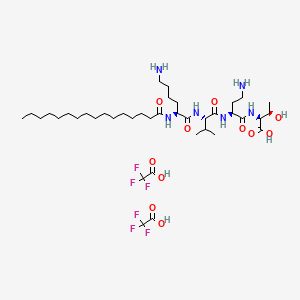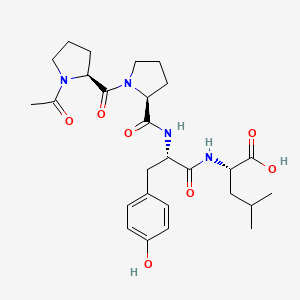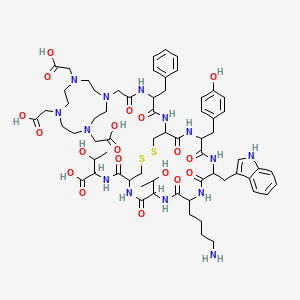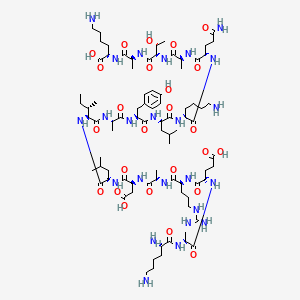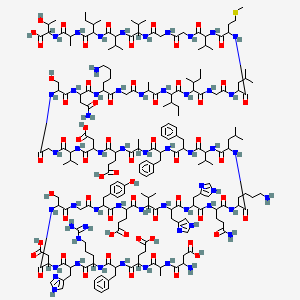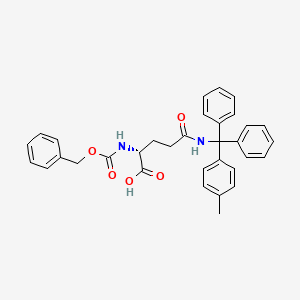
Z-D-Gln(Mtt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Gln(Mtt)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is a derivative of glutamine and is used as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
Z-D-Gln(Mtt)-OH acts as a protecting group for the glutamine residue in peptides and proteins. The compound is added to the N-terminal of the glutamine residue and protects it from unwanted reactions during the peptide synthesis process. The protecting group is then removed using a deprotection reagent, such as trifluoroacetic acid, to reveal the glutamine residue.
Biochemical and Physiological Effects:
Z-D-Gln(Mtt)-OH does not have any known biochemical or physiological effects. The compound is used solely as a building block for the synthesis of peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Z-D-Gln(Mtt)-OH in lab experiments is its ability to protect the glutamine residue during peptide synthesis. This allows for the synthesis of peptides that contain cysteine residues, which are difficult to synthesize using other methods. However, the use of Z-D-Gln(Mtt)-OH can also add an additional step to the peptide synthesis process, which can increase the overall cost and time required for the experiment.
Orientations Futures
There are several future directions for the use of Z-D-Gln(Mtt)-OH in scientific research. One area of interest is the development of new deprotection reagents that can be used to remove the protecting group more efficiently. Another area of interest is the synthesis of peptides and proteins that contain multiple cysteine residues, which can be challenging using current methods. Additionally, the use of Z-D-Gln(Mtt)-OH in the development of new drugs and therapeutic agents is an area of active research.
Méthodes De Synthèse
Z-D-Gln(Mtt)-OH can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-Boc-D-glutamine with methylthiomethyl chloride to form N-Boc-D-glutamine methylthiomethyl ether. This compound is then deprotected using trifluoroacetic acid to form Z-D-Gln(Mtt)-OH.
Applications De Recherche Scientifique
Z-D-Gln(Mtt)-OH has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful in the synthesis of peptides that contain cysteine residues. These peptides can be used in a variety of applications, including drug development, protein engineering, and structural biology.
Propriétés
IUPAC Name |
(2R)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSOCLFFNPGXTD-GDLZYMKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Gln(Mtt)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

